molecular formula C8H15BrMg B1610997 2-Cyclohexylethylmagnesium bromide CAS No. 55766-17-1

2-Cyclohexylethylmagnesium bromide

Cat. No.: B1610997
CAS No.: 55766-17-1
M. Wt: 215.41 g/mol
InChI Key: YQDIGHHSJJLPFU-UHFFFAOYSA-M
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Description

2-Cyclohexylethylmagnesium bromide is a Grignard reagent commonly used in organic synthesis. It is a versatile compound that can form carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. The compound has the molecular formula C₈H₁₅BrMg and is typically used in solution form, often in tetrahydrofuran (THF) .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexylethylmagnesium bromide is synthesized by reacting cyclohexylethyl bromide with magnesium metal in an anhydrous solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:

C6H11CH2Br+MgC6H11CH2MgBr\text{C}_6\text{H}_{11}\text{CH}_2\text{Br} + \text{Mg} \rightarrow \text{C}_6\text{H}_{11}\text{CH}_2\text{MgBr} C6​H11​CH2​Br+Mg→C6​H11​CH2​MgBr

The magnesium inserts itself between the carbon and bromine atoms, forming the Grignard reagent .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and inert atmosphere to ensure high yield and purity. The product is often standardized by titration against a known acid to determine its concentration .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylethylmagnesium bromide undergoes several types of reactions, including:

    Addition Reactions: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can substitute halides in alkyl halides.

    Reduction Reactions: Can reduce certain functional groups under specific conditions.

Common Reagents and Conditions

    Aldehydes and Ketones: Reacts to form secondary and tertiary alcohols, respectively.

    Esters and Acid Halides: Reacts to form tertiary alcohols after two additions.

    Epoxides: Reacts to form alcohols by opening the epoxide ring.

Major Products

Scientific Research Applications

2-Cyclohexylethylmagnesium bromide is widely used in scientific research for:

Mechanism of Action

The compound acts as a nucleophile, attacking electrophilic centers in various substrates. The magnesium atom in the Grignard reagent stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles like carbonyl compounds. This leads to the formation of new carbon-carbon bonds, which is crucial in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylmagnesium bromide
  • Ethylmagnesium bromide
  • Phenylmagnesium bromide

Uniqueness

2-Cyclohexylethylmagnesium bromide is unique due to its ability to form stable carbon-carbon bonds with a cyclohexyl group, which can impart specific steric and electronic properties to the final product. This makes it particularly useful in the synthesis of complex organic molecules where such properties are desired .

Properties

IUPAC Name

magnesium;ethylcyclohexane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h8H,1-7H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDIGHHSJJLPFU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1CCCCC1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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